2-Iodo-5-methylbenzoic acid
Overview
Description
2-Iodo-5-methylbenzoic acid is a halogenated aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reagents, such as 2-iodoxybenzoic acid (IBX), which is a hypervalent iodine(V) reagent used in various organic synthesis processes. These papers provide insights into the chemical behavior of iodinated benzoic acids and their utility in synthetic chemistry .
Synthesis Analysis
The synthesis of iodinated benzoic acids, like the related 2-fluoro-6-iodobenzoic acid, involves multiple steps including protection of functional groups, introduction of iodine, and subsequent deprotection . The synthesis of IBX, a compound closely related to 2-Iodo-5-methylbenzoic acid, is not directly detailed but is known to be an important reagent in organic synthesis due to its ability to oxidize alcohols to aldehydes or ketones .
Molecular Structure Analysis
The molecular structure of halogen-substituted benzoic acids, such as m-iodobenzoic acid, has been studied using X-ray crystallography. These structures often feature planar hydrogen-bonded dimer units and significant intermolecular halogen-halogen contacts . While the exact structure of 2-Iodo-5-methylbenzoic acid is not provided, it can be inferred that it may exhibit similar characteristics due to the presence of the iodine substituent.
Chemical Reactions Analysis
IBX has been shown to be effective in carrying out oxidations adjacent to carbonyl functionalities and at benzylic and related carbon centers . It is also used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms , and for the oxidation of alcohols to aldehydes or ketones . Additionally, IBX can mediate the dehydrogenation of amines and the oxidative cleavage of dithioacetals and dithioketals . These reactions are typically initiated by single electron transfer (SET) or proceed via ionic pathways, depending on the substrate and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-5-methylbenzoic acid can be extrapolated from the properties of similar iodinated benzoic acids. For instance, the crystal structure of m-iodobenzoic acid suggests that the carboxyl group geometry and intermolecular interactions play a significant role in the solid-state properties of these compounds . The presence of iodine is likely to influence the reactivity and intermolecular interactions due to its size and ability to participate in halogen bonding.
Scientific Research Applications
Synthesis in Antibiotics
2-Iodo-5-methylbenzoic acid is utilized in the synthesis of various compounds. An example includes its role in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics (Laak & Scharf, 1989). These compounds are synthesized from readily available materials and are significant due to their use in antibiotic production.
Anticancer Potential
Research shows that derivatives of 2-Iodo-5-methylbenzoic acid, such as 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, exhibit potential as anticancer agents. These compounds have been tested in vitro for their activity against human lung cancer cells, suggesting potential therapeutic applications (Zhou et al., 2020).
Chemical Synthesis
2-Iodo-5-methylbenzoic acid is also used in various chemical synthesis processes. For instance, it acts as a reagent in the dehydrogenation of tetrahydro-β-carbolines, leading to the synthesis of marine indole alkaloids like eudistomin U (Panarese & Waters, 2010). This showcases its utility in the synthesis of complex organic molecules.
Analytical Chemistry
In the field of analytical chemistry, derivatives of 2-Iodo-5-methylbenzoic acid are used for the determination of sulfhydryl groups in biological materials (Ellman, 1959). This indicates its importance in biochemical analysis and diagnostics.
Material Science and Nano-Technology
Furthermore, 2-Iodo-5-methylbenzoic acid derivatives are investigated for their applications in material science and nano-technology. Studies have explored their use in the formation of iodine-containing nano-dispersed composites, which could have significant implications in various technological and biological applications (Mamtsev et al., 2016).
Safety And Hazards
“2-Iodo-5-methylbenzoic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is corrosive to skin, eyes, and other tissues, and is a potential carcinogen . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator, and using dry clean-up procedures to avoid generating dust .
properties
IUPAC Name |
2-iodo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWGCDYAJKXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200536 | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methylbenzoic acid | |
CAS RN |
52548-14-8 | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52548-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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